2-(Pirimidin-2-il)etanamina

Descripción general

Descripción

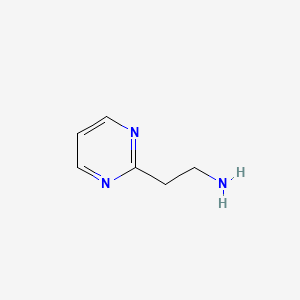

2-(Pyrimidin-2-yl)ethanamine is an organic compound that features a pyrimidine ring attached to an ethanamine group

Aplicaciones Científicas De Investigación

2-(Pyrimidin-2-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

Biology: Investigated for its role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential as an anti-cancer and anti-inflammatory agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

The primary targets of 2-(Pyrimidin-2-yl)ethanamine are collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues . In addition, 2-(Pyrimidin-2-yl)ethanamine has been found to inhibit the serine/threonine protein kinase PLK4 , a master regulator of centriole duplication, which is significant for maintaining genome integrity .

Mode of Action

2-(Pyrimidin-2-yl)ethanamine interacts with its targets by inhibiting their activity. For instance, it has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase . This inhibition leads to a decrease in the formation of stable collagen molecules, thereby affecting fibrotic processes .

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylases by 2-(Pyrimidin-2-yl)ethanamine affects the collagen synthesis pathway . This results in a decrease in the production of hydroxyproline, a major component of collagen . The compound’s action on PLK4 also affects the centriole duplication pathway, which is crucial for cell division and genome integrity .

Result of Action

The inhibition of collagen prolyl 4-hydroxylases by 2-(Pyrimidin-2-yl)ethanamine leads to a decrease in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might have potential as an anti-fibrotic drug .

Análisis Bioquímico

Biochemical Properties

2-(Pyrimidin-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with collagen prolyl 4-hydroxylases, which are crucial in collagen synthesis . These interactions often involve inhibition or modulation of enzyme activity, impacting the overall biochemical pathways.

Cellular Effects

The effects of 2-(Pyrimidin-2-yl)ethanamine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the expression of collagen and reduce hydroxyproline content in cell culture mediums . This suggests its potential in regulating fibrotic processes and cellular responses to injury.

Molecular Mechanism

At the molecular level, 2-(Pyrimidin-2-yl)ethanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes like collagen prolyl 4-hydroxylases, leading to decreased collagen synthesis . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyrimidin-2-yl)ethanamine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that its inhibitory effects on collagen synthesis are sustained over time, suggesting a stable interaction with target enzymes .

Dosage Effects in Animal Models

The effects of 2-(Pyrimidin-2-yl)ethanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as reduced fibrosis, while higher doses could potentially lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for its potential therapeutic applications .

Metabolic Pathways

2-(Pyrimidin-2-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the pyrimidine metabolism pathway. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(Pyrimidin-2-yl)ethanamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, impacting its biological activity .

Subcellular Localization

The subcellular localization of 2-(Pyrimidin-2-yl)ethanamine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)ethanamine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of 2-(Pyrimidin-2-yl)ethanamine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Pyrimidine carboxylic acids.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Comparación Con Compuestos Similares

- 2-(Pyridin-2-yl)ethanamine

- 2-(Quinolin-2-yl)ethanamine

- 2-(Isoquinolin-1-yl)ethanamine

Comparison: 2-(Pyrimidin-2-yl)ethanamine is unique due to its pyrimidine ring, which imparts distinct electronic properties and biological activity compared to its analogs. For instance, 2-(Pyridin-2-yl)ethanamine has a pyridine ring, which is less electron-rich than the pyrimidine ring, affecting its reactivity and binding affinity. Similarly, 2-(Quinolin-2-yl)ethanamine and 2-(Isoquinolin-1-yl)ethanamine have larger ring systems, which can influence their steric interactions and overall biological activity.

Actividad Biológica

2-(Pyrimidin-2-yl)ethanamine is a chemical compound characterized by a pyrimidine ring linked to an ethanamine group. This structure is significant in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, antiviral, and antitumor properties. The compound's unique structural features allow it to interact with various biological targets, making it a subject of interest for pharmaceutical research.

The molecular formula for 2-(Pyrimidin-2-yl)ethanamine is C7H9N3, and its CAS number is 1198118-04-5. The presence of the pyrimidine ring contributes to its reactivity and interaction with biological systems.

The biological activity of 2-(Pyrimidin-2-yl)ethanamine is primarily attributed to its ability to inhibit specific enzymes and proteins. It binds to the active sites of these molecular targets, preventing substrate binding and subsequent catalytic activity. This mechanism can lead to various biological effects, including:

- Antimicrobial Activity : Inhibiting the growth of bacteria and fungi.

- Antitumor Activity : Inducing apoptosis in cancer cells by interfering with cell cycle progression.

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including 2-(Pyrimidin-2-yl)ethanamine, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against various pathogens, suggesting that 2-(Pyrimidin-2-yl)ethanamine could be effective against bacterial infections.

Antitumor Effects

In a recent study, derivatives of pyrimidine were synthesized and tested for their anticancer properties. The findings showed that certain compounds exhibited strong inhibitory effects on cancer cell lines, indicating the potential of 2-(Pyrimidin-2-yl)ethanamine in cancer therapy. Specifically, it was found that compounds similar in structure demonstrated substantial growth inhibition across multiple cancer types, including leukemia and non-small cell lung cancer (NSCLC) .

Study on V600EBRAF Inhibition

A study focused on designing new compounds linked to the pyrimidine structure aimed at inhibiting the V600EBRAF mutation commonly found in melanoma. The results indicated that certain synthesized derivatives exhibited IC50 values as low as 0.49 µM against V600EBRAF, showcasing their potential as targeted cancer therapies .

In Vitro Antiproliferative Activity

In vitro assays revealed that derivatives related to 2-(Pyrimidin-2-yl)ethanamine showed significant mean percent inhibition against various cancer cell lines:

- Leukemia : Up to 60% inhibition.

- Non-Small Cell Lung Cancer : Approximately 50% inhibition.

- Colon Cancer : Notable activity with mean percent inhibition around 40% .

Cell Cycle Analysis

Further investigations into the mechanism of action revealed that treatment with these pyrimidine derivatives led to alterations in cell cycle distribution. For instance, one compound increased the S-phase population from 14% to 18%, indicating an interference with DNA replication processes characteristic of kinase inhibitors .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(Pyrimidin-2-yl)ethanamine | Pyrimidine ring + Ethanamine | Antimicrobial, Antitumor |

| 2-(Pyridin-2-yl)ethanamine | Pyridine ring + Ethanamine | Moderate Antimicrobial |

| 2-(Quinolin-2-yl)ethanamine | Quinoline ring + Ethanamine | Antiviral Activity |

The comparison indicates that while all compounds share a common ethanamine backbone, the variations in their heterocyclic rings lead to differing biological activities. The pyrimidine ring in 2-(Pyrimidin-2-yl)ethanamine contributes to its unique pharmacological profile .

Propiedades

IUPAC Name |

2-pyrimidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJOQBMLNGUEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606905 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-80-2 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.